molecular formula C13H8FN5 B12859710 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile

5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile

Cat. No.: B12859710
M. Wt: 253.23 g/mol
InChI Key: AONSIOQBWCJFRB-UHFFFAOYSA-N
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Description

5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a quinoline moiety, which is further functionalized with an amino group and a cyano group. The presence of the fluorine atom on the quinoline ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Research has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Comparison with Similar Compounds

Similar Compounds

    4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares the pyrazole core structure but differs in its substituents and overall molecular framework.

    Naphthalen-1-yl derivatives: These compounds have similar aromatic systems but differ in their specific functional groups and positions.

Uniqueness

5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom on the quinoline ring, which imparts distinct electronic properties and enhances its biological activity

Properties

Molecular Formula

C13H8FN5

Molecular Weight

253.23 g/mol

IUPAC Name

5-amino-1-(8-fluoroquinolin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H8FN5/c14-10-3-1-2-9-11(4-5-17-12(9)10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2

InChI Key

AONSIOQBWCJFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)N3C(=C(C=N3)C#N)N

Origin of Product

United States

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